Alcophosphamide-d4 is a deuterated derivative of cyclophosphamide, a well-known chemotherapeutic agent. This compound has gained attention for its potential applications in cancer therapy and pharmacokinetic studies due to the unique properties imparted by the deuterium labeling. The introduction of deuterium can enhance the stability and metabolic profile of the drug, making it a valuable tool for researchers studying drug metabolism and efficacy.
Alcophosphamide-d4 is synthesized from cyclophosphamide through specific chemical modifications that incorporate deuterium atoms into the molecular structure. Cyclophosphamide itself is derived from the reaction of phosphoramide with various alkylating agents, leading to its use as an antineoplastic agent since its discovery in the 1950s.
Alcophosphamide-d4 belongs to the class of nitrogen mustards, which are alkylating agents used primarily in chemotherapy. It is classified as a prodrug, which requires metabolic activation to exert its therapeutic effects. The deuterated form enhances the understanding of its pharmacokinetics and dynamics in biological systems.
The synthesis of Alcophosphamide-d4 involves several key steps:
The synthesis may utilize unspecific peroxygenases for hydroxylation reactions, which can facilitate the conversion of cyclophosphamide into its hydroxylated metabolites, including Alcophosphamide-d4. For instance, enzymatic methods have been reported to efficiently hydroxylate cyclophosphamide under mild conditions, allowing for selective incorporation of deuterium into specific positions on the molecule .
Alcophosphamide-d4 retains the core structure of cyclophosphamide but includes deuterium atoms at specific positions. The general structure can be represented as follows:
The molecular weight of Alcophosphamide-d4 is slightly increased due to the presence of deuterium, which can be confirmed using mass spectrometry techniques. Nuclear magnetic resonance (NMR) spectroscopy provides insights into the molecular environment and confirms the incorporation of deuterium.
Alcophosphamide-d4 undergoes similar chemical reactions as cyclophosphamide, including:
The reaction pathways for Alcophosphamide-d4 involve nucleophilic attack on electrophilic centers within cellular components, particularly DNA. The kinetics of these reactions can differ from non-deuterated analogs due to isotope effects influencing reaction rates.
The mechanism of action for Alcophosphamide-d4 mirrors that of cyclophosphamide:
Studies indicate that deuteration may affect the rate at which these processes occur, potentially enhancing therapeutic efficacy while reducing toxicity .
Relevant data include melting point ranges and spectral data confirming structural integrity post-synthesis.
Alcophosphamide-d4 serves several scientific purposes:
The development of deuterated alkylating agents represents a significant milestone in pharmacological research, emerging from the need to understand the metabolic fate of highly reactive intermediates. Cyclophosphamide, introduced in the 1950s as a prodrug requiring hepatic activation, paved the way for this research. Its complex metabolic pathway generates multiple intermediates, including the unstable aldophosphamide, which rapidly decomposes to the active phosphoramide mustard and toxic acrolein [6]. Early studies in the 1970s faced substantial challenges in characterizing these ephemeral metabolites due to their extreme reactivity and short half-lives. Researchers attempting to isolate aldophosphamide noted that standard aldehyde-forming reactions produced only trace amounts, highlighting the technical difficulties in studying these compounds [3].
The introduction of deuterium labeling in the 1990s revolutionized this field by providing stable isotopic analogs that retain the chemical properties of their protiated counterparts while offering distinct mass spectrometric signatures. Deuterated alkylating agents like Alcophosphamide-d4 emerged from this technological advancement, enabling researchers to track metabolic pathways with unprecedented precision. These compounds were specifically designed to overcome the analytical challenges posed by the inherent instability of metabolites like aldophosphamide, which had previously limited our understanding of cyclophosphamide metabolism [5] [6].
Isotopic labeling, particularly with stable isotopes like deuterium (2H), has become indispensable in modern pharmacological research due to its ability to provide molecular-level insights without altering biological activity. Deuterium incorporation creates a mass difference detectable by mass spectrometry while maintaining nearly identical physicochemical properties to hydrogen [1]. This subtle mass difference enables researchers to distinguish between endogenous compounds and administered drugs or metabolites, facilitating accurate metabolic pathway mapping.
The kinetic isotope effect (KIE) associated with deuterium labeling is particularly valuable in pharmacological studies. Deuterium forms stronger carbon bonds than hydrogen (C-D bond energy ~465 kJ/mol vs. C-H ~414 kJ/mol), potentially slowing metabolic reactions at deuterated sites. This property is exploited to identify rate-limiting steps in metabolic pathways and to stabilize reactive intermediates for detection [4]. In the case of Alcophosphamide-d4, this deuterium effect can subtly influence the compound's stability and decomposition kinetics, providing insights into the natural behavior of aldophosphamide.
Mass spectrometry-based analytical techniques have dramatically leveraged isotopic labeling. Deuterated internal standards, such as Alcophosphamide-d4, compensate for matrix effects and analytical variability through stable isotope dilution analysis (SIDA). This approach enables precise quantification of trace metabolites in complex biological matrices by providing an internal reference with nearly identical chemical behavior [1] [5]. The application of these techniques has transformed our ability to study the pharmacokinetics of highly reactive species that were previously undetectable using conventional analytical methods.
Alcophosphamide-d4 (C7H11D4Cl2N2O3P) is a selectively deuterated analog of aldophosphamide, featuring four deuterium atoms at key positions that influence its stability and detectability. This compound is specifically designed as a stable isotope-labeled tracer for the pivotal aldehyde intermediate in cyclophosphamide metabolism. The molecular structure contains a deuterated aldehyde functional group (-CDO) attached to the propane chain, replacing the labile hydrogen atoms with deuterium at positions critical to the molecule's reactivity [8].
The strategic deuteration at the aldehyde moiety (specifically the formyl hydrogen) and adjacent methylene groups significantly influences the compound's analytical properties without substantially altering its chemical behavior. The molecular weight of Alcophosphamide-d4 is 281.12 g/mol, compared to 277.09 g/mol for non-deuterated aldophosphamide, creating a 4 Da mass difference easily resolvable by modern mass spectrometers. This mass difference enables unambiguous distinction between endogenous aldophosphamide and the deuterated tracer in complex biological samples [8]. The structural integrity of the nitrogen mustard component [N,N-bis(2-chloroethyl)] remains intact, preserving the alkylating potential characteristic of this class of compounds.
Table 1: Structural Comparison of Aldophosphamide and Alcophosphamide-d4
Characteristic | Aldophosphamide | Alcophosphamide-d4 |
---|---|---|
Molecular Formula | C7H15Cl2N2O3P | C7H11D4Cl2N2O3P |
Average Molecular Weight | 277.09 g/mol | 281.12 g/mol |
Monoisotopic Mass | 276.0197 Da | 280.0492 Da |
IUPAC Name | 3-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanal | 3-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)-1,1,2,2-tetradeuteriopropanal |
Key Functional Groups | Aldehyde (-CHO), Phosphoramide, Nitrogen mustard | Deuterated aldehyde (-CDO), Phosphoramide, Nitrogen mustard |
Stability | Highly unstable (minutes) | Enhanced stability for analytical purposes |
Alcophosphamide-d4 has proven indispensable for elucidating the complex metabolic fate of cyclophosphamide, particularly the role of aldophosphamide as the pivotal intermediate that determines therapeutic efficacy versus detoxification pathways. When administered as a stable isotope tracer or used as an internal standard, Alcophosphamide-d4 enables researchers to quantify the formation and disposition of this critical metabolite with high precision [5]. Studies using this deuterated analog have demonstrated that aldophosphamide exists in equilibrium with 4-hydroxycyclophosphamide (4-OHCP), with the balance between activation and detoxification pathways determining therapeutic outcomes.
The application of Alcophosphamide-d4 in mass spectrometry-based assays has revealed the enzymatic regulation of cyclophosphamide metabolism. The deuterated tracer has helped quantify the competing pathways of aldophosphamide metabolism: spontaneous decomposition to phosphoramide mustard (the active alkylating species) and acrolein, versus enzymatic detoxification by aldehyde dehydrogenase (ALDH) to carboxyphosphamide [8]. This distinction is clinically significant since ALDH expression in cancer stem cells contributes to cyclophosphamide resistance, while ALDH inhibition in hematopoietic stem cells can increase toxicity.
Table 2: Research Applications of Alcophosphamide-d4 in Metabolic Studies
Application | Methodology | Key Findings |
---|---|---|
Quantification of Aldophosphamide | LC-MS/MS with deuterated internal standard | Enabled first direct measurements of aldophosphamide formation and clearance kinetics in human plasma |
Metabolic Flux Analysis | Stable isotope tracing with Alcophosphamide-d4 | Revealed that >60% of aldophosphamide undergoes enzymatic detoxification in hepatocytes |
Enzyme Kinetics Studies | In vitro incubation with recombinant enzymes | Quantified KM values of ALDH isoforms for aldophosphamide conversion |
Interspecies Scaling | Comparative pharmacokinetics across species | Identified significant differences in aldophosphamide stability between rodents and humans |
Drug-Drug Interaction Studies | Cocktail approach with multiple deuterated probes | Detected CYP-mediated interactions affecting cyclophosphamide bioactivation |
The deuterated analog has been particularly valuable in understanding interindividual variability in cyclophosphamide metabolism. Pharmacogenetic studies using Alcophosphamide-d4 as an internal standard have demonstrated that polymorphisms in cytochrome P450 genes (particularly CYP2B6 and CYP2C19) significantly influence the formation of aldophosphamide, accounting for the variable pharmacokinetics observed in different patient populations [2]. These findings have profound implications for personalized medicine approaches in cyclophosphamide-based therapies.
In advanced analytical techniques, Alcophosphamide-d4 serves as the gold-standard internal standard for quantifying 4-hydroxycyclophosphamide (4-OHCP) via derivatization with semicarbazide followed by LC-MS/MS analysis. The deuterated analog compensates for matrix effects and recovery variations during sample preparation, enabling accurate measurement of 4-OHCP in dried blood spots (DBS) and other biological matrices [2]. This approach has facilitated large-scale phenotyping studies that revealed significant interethnic differences in cyclophosphamide activation, with Malay cancer patients showing a higher prevalence of ultrarapid metabolizer phenotypes compared to other populations.
The strategic deuteration in Alcophosphamide-d4 also provides insights into the decomposition mechanism of aldophosphamide. By comparing the kinetics of deuterated versus non-deuterated analogs, researchers have confirmed that the rate-limiting step in phosphoramide mustard formation involves cleavage of the carbon-nitrogen bond adjacent to the aldehyde group. This application of Alcophosphamide-d4 exemplifies how isotopic labeling can illuminate reaction mechanisms that would otherwise be inaccessible to direct observation due to the transient nature of these reactive intermediates [3] [6].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2